N-benzyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide
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Overview
Description
N-benzyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that compounds containing the 1,2,4-triazole moiety have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the anticancer activity of molecules containing a 1,2,4-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
In silico studies of similar compounds have shown that they possess drug-like properties .
Result of Action
Compounds containing the 1,2,4-triazole moiety are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form 1,2,3-triazoles.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with the triazole derivative.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the triazole derivative with chloroacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent. It can inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an anticancer agent. It can induce apoptosis in cancer cells and inhibit their proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[(3-phenyl-1H-1,2,3-triazol-5-yl)sulfanyl]acetamide: Similar structure but with a different triazole isomer.
N-benzyl-2-[(3-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Another isomer with the triazole nitrogen atoms in different positions.
Uniqueness
N-benzyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is unique due to its specific arrangement of atoms, which imparts distinct biological activities. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
IUPAC Name |
N-benzyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-15(18-11-13-7-3-1-4-8-13)12-23-17-19-16(20-21-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNLXWSHYAPESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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